4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
Overview
Description
4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Peptide Conformation Studies
The compound has been studied for its role in determining peptide conformation. For instance, Jankowska et al. (2002) explored the crystal structure of a related compound to examine the conformation of the tert-butoxycarbonyl group and its impact on peptide structure (Jankowska et al., 2002).
Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives
Davies et al. (1997) used a derivative of this compound in the synthesis of unsaturated β-amino acid derivatives, highlighting its utility in asymmetric synthesis and organic chemistry (Davies et al., 1997).
Polymorphism in Crystal Structures
Gebreslasie et al. (2011) analyzed the crystal structure of a related compound, providing insights into polymorphism in crystal structures and the conformation of amino acid residues (Gebreslasie et al., 2011).
Synthesis of Amino Acid Based Dendrimer
Mulders et al. (1997) demonstrated the use of a derivative in the versatile synthesis of a novel amino acid-based dendrimer, underscoring its potential in dendrimer and polymer chemistry (Mulders et al., 1997).
Large-Scale Preparation of Amino Acid Derivatives
Yoshida et al. (1996) reported on the large-scale synthesis of tert-butoxycarbonyl amino derivatives from L-aspartic acid, showing the compound's importance in large-scale chemical synthesis (Yoshida et al., 1996).
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in the synthesis of indoleamide derivatives as ep2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors . These targets play crucial roles in inflammation and energy metabolism, respectively.
Biochemical Pathways
Given its use in the synthesis of indoleamide derivatives and aminopyridine-derived amides, it may indirectly influence the prostaglandin-endoperoxide synthase (ptgs/cox) pathway and the nad salvage pathway, respectively .
Result of Action
The effects of the final products of these syntheses, such as indoleamide derivatives and aminopyridine-derived amides, would depend on their specific targets and modes of action .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins during its use as a reagent in the synthesis of other compounds . The nature of these interactions is largely dependent on the specific synthesis process and the other compounds involved.
Molecular Mechanism
It is known to participate in the synthesis of other compounds, during which it may bind to various biomolecules and potentially influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature when sealed in dry conditions .
Transport and Distribution
Given its solubility in methanol , it may be able to pass through cell membranes and distribute throughout the cell.
Properties
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQKKKZQZSNRKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457672 | |
Record name | 4-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263021-30-3 | |
Record name | 4-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.